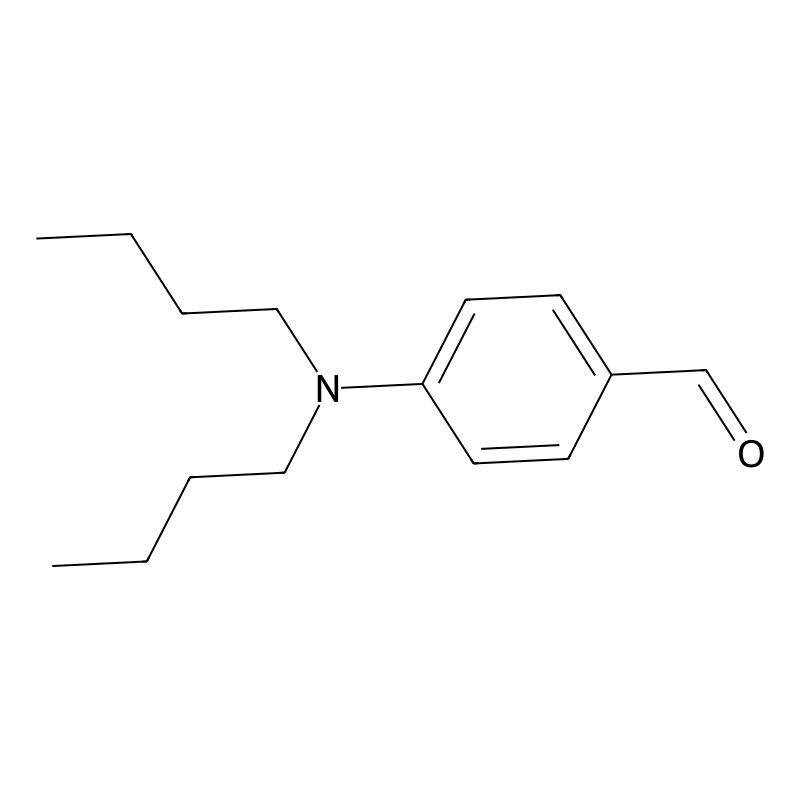

4-(Dibutylamino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-(Dibutylamino)benzaldehyde is a versatile building block in organic synthesis due to the presence of both an aldehyde and a secondary amine functional group. The aldehyde group can participate in various condensation reactions, such as aldol condensations and reductive aminations, to form complex organic molecules. Additionally, the secondary amine can undergo alkylation or acylation reactions to introduce further functionalities.

For example, 4-(Dibutylamino)benzaldehyde has been used as a precursor in the synthesis of Schiff bases, which are important intermediates in the production of dyes, pharmaceuticals, and ligands for metal catalysts [].

Medicinal Chemistry:

The combination of an aldehyde and a secondary amine in 4-(Dibutylamino)benzaldehyde makes it a potential candidate for drug discovery. The aldehyde group can interact with biological targets, such as enzymes and receptors, while the secondary amine can improve the molecule's solubility and bioavailability.

Studies have shown that 4-(Dibutylamino)benzaldehyde derivatives exhibit various biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties [, ]. However, further research is needed to determine the specific mechanisms of action and potential therapeutic applications of these derivatives.

Material Science:

-(Dibutylamino)benzaldehyde can be used as a building block in the synthesis of polymers with unique properties. The aldehyde group can participate in polymerization reactions, while the secondary amine can introduce specific functionalities that influence the polymer's structure and behavior.

For example, research suggests that 4-(Dibutylamino)benzaldehyde derivatives can be incorporated into polymers to create materials with enhanced electrical conductivity, photoluminescence, and self-healing properties [, ].

4-(Dibutylamino)benzaldehyde is an organic compound with the molecular formula C₁₅H₂₃NO. It features a benzaldehyde group substituted with a dibutylamino moiety at the para position. This compound is notable for its applications in various fields, including organic synthesis and materials science, due to its unique chemical structure and properties. It is classified as a colorless to pale yellow liquid and has a characteristic aromatic odor. The compound is also recognized for its role as a dye and stain in various applications .

Currently, there is no documented information on the specific mechanism of action of 4-(Dibutylamino)benzaldehyde.

- Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a lab coat.

- Handle in a well-ventilated fume hood.

- As with most organic compounds, it is likely flammable and should be kept away from heat sources.

- Condensation Reactions: It can undergo condensation with other amines or alcohols to form imines or amides.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The dibutylamino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at other positions on the benzene ring .

While specific biological activity data for 4-(dibutylamino)benzaldehyde is limited, compounds with similar structures often exhibit various pharmacological properties. For instance, derivatives of benzaldehyde have been studied for their antibacterial, antifungal, and anticancer activities. The dibutylamino moiety may enhance the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets .

The synthesis of 4-(dibutylamino)benzaldehyde typically involves the following methods:

- Aldol Condensation: This method involves the reaction of dibutylamine with an appropriate benzaldehyde precursor under acidic or basic conditions.

- Direct Alkylation: A more straightforward approach may involve the direct alkylation of an amino group on an aromatic ring with dibromobutane or similar alkyl halides.

- Reduction of Related Compounds: Starting from 4-(dibutylamino)benzoic acid or related derivatives through reduction processes can yield 4-(dibutylamino)benzaldehyde .

Interaction studies involving 4-(dibutylamino)benzaldehyde often focus on its reactivity and compatibility with other chemical entities. Research indicates that it can form stable complexes with metal ions, which can be useful in catalysis or sensor applications. Additionally, studies on its interaction with biological molecules could provide insights into potential therapeutic uses or toxicological profiles .

Several compounds share structural similarities with 4-(dibutylamino)benzaldehyde, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Aromatic aldehyde | Commonly used as a reagent in organic synthesis. |

| 4-(Diethylamino)benzaldehyde | Aromatic aldehyde | Known for its use in dye production and as a solvent. |

| 4-(Dipropylamino)benzaldehyde | Aromatic aldehyde | Exhibits different solubility properties compared to dibutyl derivative. |

| 4-(Pyrrolidin-1-yl)benzaldehyde | Heterocyclic derivative | Displays distinct reactivity due to nitrogen heteroatom. |

The uniqueness of 4-(dibutylamino)benzaldehyde lies in its specific dibutyl substitution pattern, which influences its solubility and reactivity compared to other similar compounds. This substitution enhances its potential applications in organic synthesis and materials science due to improved lipophilicity and stability .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant